2-Methoxy-1-methylindole-3-carbonitrile
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Overview
Description
2-Methoxy-1-methylindole-3-carbonitrile is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-methylindole-3-carbonitrile typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of 2-methoxyphenylhydrazine with methyl ketone under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-methylindole-3-carbonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-Methoxy-1-methylindole-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-methylindole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Methoxy-1-methylindole-3-carbonitrile can be compared with other similar indole derivatives, such as:
1-Methylindole-3-carboxaldehyde: Another indole derivative with similar synthetic routes and biological activities.
3-Methoxyindole: Known for its biological activities and used in various research applications.
2-Methylindole: A simpler indole derivative with distinct chemical properties and applications.
These compounds share some similarities in their chemical structure and biological activities but also have unique features that make them suitable for different applications .
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-methoxy-1-methylindole-3-carbonitrile |
InChI |
InChI=1S/C11H10N2O/c1-13-10-6-4-3-5-8(10)9(7-12)11(13)14-2/h3-6H,1-2H3 |
InChI Key |
QFEYZKPAJATTGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC)C#N |
Origin of Product |
United States |
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